Alloc-L-Dapa(Fmoc)-OH
Description
Contextualizing Alloc-L-Dapa(Fmoc)-OH within Advanced Organic and Peptide Chemistry
This compound is a highly specialized amino acid derivative used as a fundamental building block in the solid-phase synthesis of peptides. smolecule.com It allows for the introduction of the non-proteinogenic amino acid L-diaminopropionic acid (L-Dap) into a growing peptide chain. smolecule.com L-Dap is a component of various natural products, including antibiotics and siderophores, and its incorporation can confer unique structural and functional properties to synthetic peptides. mdpi.comnih.gov
The key feature of this compound is its orthogonal protection scheme. The α-amino group is protected by the base-labile Fluorenylmethyloxycarbonyl (Fmoc) group, while the β-amino group of the diaminopropionic acid side chain is protected by the Allyloxycarbonyl (Alloc) group, which is labile to palladium catalysis. smolecule.comiris-biotech.de This dual protection allows chemists to selectively deprotect one amino group while the other remains shielded, enabling specific chemical modifications. smolecule.com This capability is indispensable for the synthesis of:
Branched peptides : Where peptide chains are built off the side chain of an amino acid residue. sigmaaldrich.com
Cyclic peptides : Where the side chain can be deprotected and used to form a cyclic structure with another part of the molecule. luxembourg-bio.com
Peptides with post-translational modifications : The deprotected side-chain amine can be a site for attaching other molecules, such as fluorescent dyes or lipids. iris-biotech.de
The compatibility of the Alloc group with the standard Fmoc/tBu (tert-butyl) solid-phase peptide synthesis strategy makes this compound a versatile tool in advanced chemical research. iris-biotech.deiris-biotech.de
Historical Development and Significance of Orthogonal Protecting Groups in Complex Molecule Synthesis
The ability to build complex organic molecules, particularly peptides and oligonucleotides, relies heavily on the concept of protecting groups—molecular "scaffolds" that temporarily block a reactive functional group. wikipedia.org The concept of orthogonal protection was a major breakthrough, first articulated by Barany and coworkers in 1977. peptide.com It describes a strategy using multiple protecting groups in one molecule that can be removed under distinct chemical conditions, without affecting the others. iris-biotech.dewikipedia.orgfiveable.me
The historical development of the specific protecting groups on this compound is central to its utility:
The Fmoc Group : Introduced in 1970 by Louis Carpino and Grace Han, the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group provided a milder alternative to the harsh acidic conditions required to remove the then-dominant tert-butoxycarbonyl (Boc) group. peptide.comnih.gov This led to the development of the Fmoc/tBu strategy in the late 1970s, which became a gold standard in SPPS due to its milder reaction conditions, making it suitable for acid-sensitive peptides. peptide.comnih.gov
The Alloc Group : The allyloxycarbonyl (Alloc) group gained prominence as a complementary protecting group compatible with Fmoc chemistry. smolecule.com Its key advantage is its stability to both the acidic and basic conditions used in Boc and Fmoc strategies, respectively. iris-biotech.deiris-biotech.de The Alloc group is selectively removed under neutral conditions using a palladium(0) catalyst, a method refined for peptide synthesis in the 1980s and 1990s. smolecule.comiris-biotech.deiris-biotech.de
The fusion of these two protecting groups onto the L-Dap scaffold to create this compound represents a sophisticated application of orthogonal synthesis principles, enabling chemists to perform highly selective and complex molecular engineering. smolecule.comluxembourg-bio.com
| Protecting Group | Abbreviation | Cleavage Condition | Typical Reagent |
|---|---|---|---|
| 9-Fluorenylmethyloxycarbonyl | Fmoc | Base-labile | Piperidine (B6355638) in DMF |
| Allyloxycarbonyl | Alloc | Palladium(0) Catalysis | Pd(PPh₃)₄ / Scavenger |
| tert-Butoxycarbonyl | Boc | Acid-labile | Trifluoroacetic Acid (TFA) |
| tert-Butyl | tBu | Acid-labile | Trifluoroacetic Acid (TFA) |
Structural Basis and Stereochemical Considerations in Amino Acid Derivatives for Research Applications
The precise three-dimensional structure of a molecule is critical to its function, particularly for biologically active peptides. This compound is built upon a specific stereoisomer of diaminopropionic acid, which has profound implications for its use.
Structural Details: The IUPAC name for the compound is (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(((allyloxy)carbonyl)amino)propanoic acid. nih.gov The core structure is L-2,3-diaminopropionic acid, featuring two amine groups at the alpha (α) and beta (β) carbon positions. smolecule.com
The Fmoc group is attached to the α-amino group.
The Alloc group is attached to the β-amino group. smolecule.com
| Property | Value |
|---|---|
| IUPAC Name | (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(prop-2-enoxycarbonylamino)propanoic acid nih.gov |
| Synonyms | Nα-Fmoc-Nβ-Alloc-L-2,3-diaminopropionic acid, Fmoc-Dap(Alloc)-OH iris-biotech.descbt.com |
| CAS Number | 188970-92-5 iris-biotech.denih.govscbt.com |
| Molecular Formula | C₂₂H₂₂N₂O₆ smolecule.comiris-biotech.denih.gov |
| Molecular Weight | ~410.42 g/mol smolecule.comscbt.com |
| Purity (Typical) | ≥98% (HPLC) smolecule.comsigmaaldrich.com |
| Enantiomeric Purity | ≥99.5% smolecule.comiris-biotech.de |
| Appearance | White crystalline solid chembk.com |
| Solubility | Soluble in DMSO, DMF, Dichloromethane (B109758) smolecule.comchembk.com |
Stereochemical Considerations: The "L" in the name this compound refers to the stereochemical configuration of the chiral center at the α-carbon, which corresponds to the (S) configuration under Cahn-Ingold-Prelog priority rules. nih.gov In nature, nearly all proteinogenic amino acids are in the L-configuration. Maintaining this stereochemical integrity during synthesis is paramount.
Commercial preparations of this compound feature a high enantiomeric purity, often exceeding 99.5%. smolecule.comiris-biotech.de This is crucial because any racemization (conversion of the L-form to a mixture of L- and D-forms) during the peptide synthesis process can lead to the formation of undesired diastereomeric peptides. smolecule.com Such impurities can drastically alter the final peptide's three-dimensional structure, folding properties, and ultimately, its biological activity. smolecule.com Therefore, the high stereochemical purity of this building block is a critical factor for its successful application in research.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-(prop-2-enoxycarbonylamino)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O6/c1-2-11-29-22(28)24-19(20(25)26)12-23-21(27)30-13-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h2-10,18-19H,1,11-13H2,(H,23,27)(H,24,28)(H,25,26)/t19-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHQPAXCKWFOFEN-IBGZPJMESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC(=O)NC(CNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCOC(=O)N[C@@H](CNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Precursor Chemistry of Alloc L Dapa Fmoc Oh
Novel Reagents and Methodological Innovations in Alloc-L-Dapa(Fmoc)-OH Synthesis
While traditional methods using chloroformates or succinimidyl carbonates are effective, they can be accompanied by side reactions, most notably the formation of di- and even tripeptide impurities. researchgate.netluxembourg-bio.com This occurs when the activated protecting group reagent reacts with the carboxylate of another amino acid molecule, forming an active ester that can then acylate the amino group of a second amino acid molecule. To address these limitations, research has focused on developing more efficient and "cleaner" protecting group reagents.
Recent innovations have introduced new classes of reagents that offer higher yields and purities. organic-chemistry.orgnih.gov
Benzotriazole Reagents: Stable, crystalline reagents such as Fmoc-benzotriazole (Fmoc-Bt) and Alloc-benzotriazole (Alloc-Bt) have been developed. organic-chemistry.orgthieme-connect.com These are prepared by reacting the corresponding chloroformate with benzotriazole. organic-chemistry.org They selectively acylate amino groups in the presence of a base like triethylamine (B128534) in an acetonitrile-water mixture at room temperature. thieme-connect.com A key advantage of these reagents is the significant reduction in the formation of oligomeric impurities, leading to N-protected amino acids with purities often exceeding 99% as determined by HPLC. organic-chemistry.orgresearchgate.net
Oxime Carbonates: Another promising class of reagents is oxime carbonates, such as those derived from ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma). luxembourg-bio.comnih.gov Fmoc- and Alloc-oxime carbonates are stable, highly reactive crystalline materials. researchgate.net They react cleanly with amino acids to afford the protected derivatives in high yields, effectively suppressing the formation of dipeptide side products. luxembourg-bio.com The choice of the oxime component can be tuned to optimize reactivity and cost-effectiveness. nih.gov
Beyond the development of new reagents, the optimization of reaction conditions is crucial for maximizing the efficiency of the synthesis of this compound.
Key parameters that are subject to optimization include:
Base: The choice and stoichiometry of the base (e.g., K₂CO₃, Cs₂CO₃, triethylamine) can significantly impact reaction rate and the preservation of stereochemical integrity. thieme-connect.comnih.gov
Solvent System: Mixed solvent systems, such as dioxane-water or acetonitrile-water, are commonly used to balance the solubility of both the amino acid and the protecting reagent. luxembourg-bio.comthieme-connect.com
Temperature and pH Control: Maintaining a controlled temperature (often room temperature) and pH can prevent side reactions and degradation of reagents and products. luxembourg-bio.comthieme-connect.com
Reaction Time: Monitoring the reaction progress (e.g., by TLC or HPLC) allows for quenching the reaction upon completion, preventing the formation of byproducts from prolonged reaction times.
The table below summarizes a comparison of different reagent types used for N-protection of amino acids, highlighting the advantages of newer methodologies.
| Reagent Type | Common Example(s) | Key Advantages | Common Side Reactions | Reported Purity |
|---|---|---|---|---|
| Chloroformates | Fmoc-Cl, Alloc-Cl | Readily available, high reactivity | Dipeptide/tripeptide formation, unstable reagent | Variable |
| Succinimidyl Carbonates | Fmoc-OSu | More stable than chloroformates | Dipeptide formation, β-alanine impurities | Good to High |
| Oxime Carbonates | Fmoc-Oxyma | Stable, crystalline, highly reactive, minimal side reactions | Generally very few | High (>99%) luxembourg-bio.comnih.gov |
| Benzotriazoles | Fmoc-Bt, Alloc-Bt | Stable, crystalline, high selectivity, avoids oligomerization | Generally very few | High (>99%) organic-chemistry.orgthieme-connect.com |
Advanced Orthogonal Protecting Group Strategies Utilizing Alloc L Dapa Fmoc Oh
Principles of Orthogonal Protection in Complex Chemical Architectures
In the synthesis of multifaceted molecules, it is often necessary to differentiate between several reactive functional groups. nih.gov Orthogonal protection addresses this challenge by employing a set of protecting groups, each of which can be cleaved under specific conditions that leave the others intact. fiveable.mewikipedia.org This allows for the sequential unmasking and reaction of different parts of a molecule, a critical capability in the stepwise construction of polymers like peptides or in the site-specific modification of natural products. fiveable.me
The effectiveness of an orthogonal strategy hinges on the careful selection of protecting groups with mutually exclusive deprotection conditions. fiveable.me For instance, one group might be labile to acid, another to base, a third to hydrogenolysis, and a fourth to a specific enzyme or metal catalyst. This high degree of control prevents unwanted side reactions and simplifies the purification of intermediates, ultimately leading to higher yields and purity of the final product. nih.gov
Compatibility of Alloc-L-Dapa(Fmoc)-OH with Diverse Protecting Group Schemes
The utility of this compound is underscored by its compatibility with a variety of widely used protecting group strategies in peptide synthesis. iris-biotech.dechemical-suppliers.eu The diaminopropionic acid (Dapa) core provides two distinct amino functionalities, the α-amino group and the β-amino group, which are orthogonally protected by the Fmoc and Alloc groups, respectively.
Integration with Fmoc/tBu (9-Fluorenylmethyloxycarbonyl/tert-Butyl) Strategies
The Fmoc/tBu strategy is a dominant methodology in solid-phase peptide synthesis (SPPS). iris-biotech.de In this approach, the temporary N-α-amino protecting group is Fmoc, which is cleaved by a base, typically piperidine (B6355638). iris-biotech.de Permanent side-chain protecting groups are most commonly tert-butyl (tBu) based, and are removed at the end of the synthesis using a strong acid like trifluoroacetic acid (TFA). iris-biotech.de
This compound seamlessly integrates into this scheme. The Fmoc group on the α-amino position can be removed under standard basic conditions to allow for peptide chain elongation, while the Alloc group on the β-amino side chain remains stable. iris-biotech.deiris-biotech.de The Alloc group is also resistant to the acidic conditions used for the final cleavage and removal of tBu-based side-chain protecting groups. iris-biotech.deiris-biotech.de This orthogonality allows for the selective deprotection of the β-amino group at a desired stage of the synthesis for purposes such as side-chain modification, cyclization, or branching, without affecting the peptide backbone or other protected side chains. researchgate.net
Compatibility with Boc/Bzl (tert-Butyloxycarbonyl/Benzyl) Strategies
The Boc/Bzl strategy represents an older, yet still relevant, approach to peptide synthesis. Here, the temporary N-α-amino protecting group is the acid-labile tert-butyloxycarbonyl (Boc) group, which is removed by moderate acids like TFA. Side-chain protecting groups are typically benzyl (B1604629) (Bzl) ethers or esters, which are cleaved by strong acids such as hydrofluoric acid (HF) or through hydrogenolysis. biosynth.com
This compound also demonstrates compatibility with this orthogonal set. iris-biotech.deiris-biotech.deiris-biotech.de The Alloc group is stable to the acidic conditions used to remove the Boc group and the strong acid or hydrogenolysis conditions used to cleave Bzl-based protecting groups. iris-biotech.deiris-biotech.de This allows for the incorporation of a selectively addressable β-amino functionality within a peptide being synthesized using the Boc/Bzl methodology.
Palladium-Catalyzed Deprotection of the Alloc Moiety in Research Contexts
The removal of the Alloc protecting group is most commonly achieved through palladium-catalyzed reactions, which are highly efficient and proceed under mild, neutral conditions. chemical-suppliers.euiris-biotech.de This unique deprotection method is a key reason for the Alloc group's utility in orthogonal strategies.
Mechanistic Insights into Pd(0)-Mediated Cleavage of Allyloxycarbonyl Groups
The cleavage of the allyloxycarbonyl (Alloc) group is a well-studied process that proceeds through a palladium(0)-catalyzed allyl transfer. uva.nlresearchgate.net The generally accepted mechanism involves several key steps:
Oxidative Addition: The catalytic cycle begins with the oxidative addition of the palladium(0) catalyst, often Pd(PPh₃)₄, to the allyl moiety of the Alloc-protected amine. This forms a π-allylpalladium(II) complex. uva.nl
Nucleophilic Attack: A nucleophilic scavenger, present in the reaction mixture, attacks the π-allyl-palladium(II) complex. This can occur either at the allyl group itself or at the palladium center. Common scavengers include morpholine, dimedone, tributyltin hydride, and phenylsilane (B129415). uva.nlrsc.org
Decarboxylation and Product Release: The attack of the nucleophile leads to the cleavage of the C-O bond of the carbamate, releasing the deprotected amine and carbon dioxide. The palladium catalyst is regenerated in its Pd(0) state, allowing it to participate in further catalytic cycles. uva.nl
The choice of scavenger can influence the reaction rate and the byproducts formed. For instance, using tributyltin hydride results in a hydrostannolytic cleavage where the allyl group is converted to propene. uva.nl The efficiency and mildness of this palladium-catalyzed deprotection make the Alloc group an invaluable tool for the synthesis of sensitive and complex molecules where harsh acidic or basic conditions must be avoided. scispace.comresearchgate.net
Catalytic Systems and Reagents for Selective Alloc Deprotection
The selective removal of the allyloxycarbonyl (Alloc) protecting group in the presence of other sensitive moieties, such as the fluorenylmethyloxycarbonyl (Fmoc) group, is a cornerstone of orthogonal solid-phase peptide synthesis (SPPS). iris-biotech.desmolecule.com This strategy allows for site-specific modifications, including the formation of cyclic or branched peptides. google.comresearchgate.net The most prevalent method for Alloc deprotection involves a palladium(0)-catalyzed allyl group transfer to a nucleophilic scavenger. ug.edu.plgoogle.com
The efficacy of this process hinges on the careful selection of both the palladium catalyst and the scavenger. The most commonly employed catalyst is tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄. nih.govrsc.org This catalyst is typically used in catalytic amounts, ranging from 0.05 to 0.2 equivalents. google.comnih.gov Alternative catalysts, such as air-stable Pd(II) complexes like PdCl₂(PPh₃)₂, have also been explored to circumvent the oxidation susceptibility of Pd(PPh₃)₄. acs.org Furthermore, ruthenium-based catalysts have been shown to possess over 50-fold higher activity compared to some palladium complexes under specific conditions, presenting a promising alternative. chemrxiv.org
The role of the scavenger is to irreversibly trap the allyl group, preventing side reactions like the re-alkylation of the deprotected amine. ug.edu.plresearchgate.net A variety of scavengers have been successfully utilized, with the choice depending on the specific substrate and reaction conditions. Phenylsilane (PhSiH₃) is a widely used scavenger. nih.govresearchgate.net Other effective scavengers include amine-borane complexes, such as dimethylamine (B145610) borane (B79455) (Me₂NH·BH₃), which can lead to quantitative removal of the Alloc group. ug.edu.plresearchgate.net Nucleophiles like morpholine, dimedone, N,N'-dimethylbarbituric acid, and thiosalicylic acid are also suitable allyl acceptors. google.com The combination of Pd(PPh₃)₄ with phenylsilane in dichloromethane (B109758) (DCM) is a frequently cited system for this deprotection. kohan.com.twrsc.org
A summary of common catalytic systems is presented below.
| Catalyst | Scavenger (Allyl Acceptor) | Typical Solvent | Reference |
|---|---|---|---|
| Pd(PPh₃)₄ | Phenylsilane (PhSiH₃) | Dichloromethane (DCM) | nih.govrsc.org |
| Pd(PPh₃)₄ | Dimethylamine borane (Me₂NH·BH₃) | Not specified | ug.edu.plresearchgate.net |
| Pd(PPh₃)₄ | Morpholine | Tetrahydrofuran (THF) | google.com |
| Pd(PPh₃)₄ | N,N'-Dimethylbarbituric acid | Not specified | google.com |
| Pd(0) complexes | Dimedone | Not specified | google.com |
| PdCl₂(PPh₃)₂ | Not specified | Dimethylformamide (DMF) | acs.org |
Solvation Effects and Reaction Kinetics in Deprotection Studies
The solvent medium plays a critical role in the efficiency and kinetics of the Alloc deprotection reaction. The choice of solvent can significantly influence catalyst activity, reagent solubility, and the rate of side reactions. While hazardous solvents like dichloromethane (DCM) and dimethylformamide (DMF) have been traditionally used, research has increasingly focused on greener alternatives. acs.org
Studies have shown vast differences in the rate of Alloc removal in various solvents. acs.org For instance, in a metal-free deprotection protocol using I₂/H₂O, solvents were screened to optimize the reaction. acs.org While acetonitrile (B52724) (MeCN) showed low conversion (∼20%), greener solvents like ethyl acetate (B1210297) (EtOAc), diethyl carbonate (DEC), and 2-methyltetrahydrofuran (B130290) (2-MeTHF) more than doubled the yield of the deprotected product. acs.org In contrast, solvents such as γ-valerolactone (GVL) and anisole (B1667542) resulted in lower conversions. acs.org Notably, dipolar aprotic solvents also showed significant variability; DMF led to approximately 50% product but also a high percentage of byproducts, whereas PolarClean (PC) yielded over 90% of the desired product. acs.org The use of solvent mixtures, such as propylene (B89431) carbonate (PC) and ethyl acetate (EtOAc), has been shown to afford high purity comparable to traditional Pd(0)-induced methods. acs.org
The reaction kinetics are highly dependent on both the catalytic system and the solvent. Lowering the amount of the palladium catalyst has been observed to slow the reaction kinetics considerably, while extending the reaction time beyond a certain point (e.g., from 30-60 minutes to 150 minutes) may not significantly increase the yield. google.com Research has also highlighted differences in the kinetics of the deprotection step between secondary amines, such as the side chain of L-Dapa, and primary amines found in other α-amino acids. acs.orgresearchgate.net Microwave-assisted deprotection has been explored as a method to potentially accelerate the reaction, which is often performed at room temperature due to concerns about catalyst poisoning at higher temperatures. acs.org
The table below illustrates the effect of different solvents on the yield of a model Alloc deprotection reaction.
| Solvent | Relative Conversion/Yield | Reference |
|---|---|---|
| Acetonitrile (MeCN) | ~20% | acs.org |
| Ethyl acetate (EtOAc) | >40% | acs.org |
| Diethyl carbonate (DEC) | >40% | acs.org |
| 2-Methyltetrahydrofuran (2-MeTHF) | >40% | acs.org |
| Dimethylformamide (DMF) | ~50% (with ~45% byproducts) | acs.org |
| PolarClean (PC) | >90% | acs.org |
| PC/EtOAc (1:4) mixture | 99% purity | acs.org |
Applications of Alloc L Dapa Fmoc Oh As a Specialized Building Block in Academic Research
Role in Solid-Phase Peptide Synthesis (SPPS) Methodologies
In Solid-Phase Peptide Synthesis (SPPS), the principle of orthogonality is paramount. It refers to the use of multiple classes of protecting groups that can be removed under different chemical conditions without affecting the others. The Fmoc/Alloc combination on the diaminopropionic acid core is a prime example of this strategy. iris-biotech.deiris-biotech.de While the standard Fmoc/tBu chemistry is the workhorse of SPPS, the incorporation of an Alloc group provides an additional layer of synthetic flexibility. iris-biotech.deiris-biotech.de The Alloc group is stable to the basic conditions used for Fmoc removal (e.g., piperidine) and the acidic conditions for tBu removal (e.g., TFA), but it can be selectively cleaved under neutral conditions using a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0), in the presence of a scavenger. uci.eduresearchgate.net
| Protecting Group | Common Reagents for Cleavage | Stability Conditions |
| Fmoc | 20% Piperidine (B6355638) in DMF | Acid, Palladium Catalysis |
| Alloc | Pd(PPh₃)₄ / Phenylsilane (B129415) in DCM uci.edu | Acid, Base |
| tBu (tert-Butyl) | Trifluoroacetic Acid (TFA) | Base, Palladium Catalysis |
| Trt (Trityl) | Dilute TFA, Acetic Acid | Base, Palladium Catalysis |
The synthesis of multi-branched peptides, such as Multiple Antigenic Peptides (MAPs), relies on amino acid residues that can serve as branching points. Alloc-L-Dapa(Fmoc)-OH and its isomer are ideally suited for this purpose. After incorporating the building block into a growing peptide chain via standard coupling methods, the side-chain protecting group can be selectively removed while the peptide remains anchored to the solid support. For instance, in a peptide built with Fmoc-L-Dapa(Alloc)-OH, the side-chain Alloc group can be cleaved using a palladium catalyst. researchgate.net The newly exposed primary amine on the Dapa side chain then serves as an anchor point for the synthesis of a second, distinct peptide chain, resulting in a branched structure. biotage.com This orthogonal strategy allows for the precise construction of complex, branched architectures.
Peptide cyclization is a key strategy for improving the stability, selectivity, and binding affinity of peptide-based molecules. The use of amino acids with orthogonally protected side chains is fundamental to achieving side-chain-to-side-chain cyclization on-resin. The Alloc protecting group is frequently employed for this purpose. nih.gov A synthetic strategy may involve incorporating Fmoc-L-Dapa(Alloc)-OH and another residue, such as Aspartic acid protected with an Allyl ester, into the peptide sequence. researchgate.net Following the assembly of the linear peptide, both the Alloc and Allyl groups can be simultaneously removed using a palladium catalyst, while all other acid-labile side-chain protecting groups remain intact. researchgate.net The deprotected side chains—the amine of Dapa and the carboxylic acid of Aspartic acid—can then be coupled together directly on the resin to form a lactam bridge, yielding a cyclic peptide. researchgate.netnih.gov
The ability to selectively deprotect a specific site on a peptide opens up avenues for targeted functionalization and bioconjugation. The side-chain amine of the Dapa residue, unmasked by the removal of its protecting group (e.g., Alloc), provides a nucleophilic handle for chemical modification. rsc.org This amine can be reacted with a variety of molecules, including fluorophores, biotin, chelating agents, or polyethylene (B3416737) glycol (PEG) chains. This strategic functionalization is performed on the solid support, ensuring a site-specific modification that is crucial for developing diagnostic tools, targeted therapeutics, and various research probes. researchgate.net
Contributions to the Synthesis of Chemically Modified Peptides and Peptidomimetics
The Dapa scaffold is not only a structural element but also a carrier for specialized chemical functions, enabling the creation of peptides with novel properties.
Fluorescently labeled peptides are indispensable tools in biomedical research for imaging and diagnostics. This compound can serve as a precursor for creating fluorescent amino acid building blocks. More directly, derivatives where a fluorophore is already attached to the Dapa core are used in SPPS. An example is SCOTfluor 510 Fmoc-Dapa-OH, a fluorescent amino acid where the Dapa side chain is modified with a dye. tocris.com This building block can be incorporated into a peptide sequence using standard Fmoc-SPPS protocols. tocris.com This approach allows for the precise placement of a fluorescent probe within a peptide, which is essential for applications like PAINT (Points Accumulation for Imaging in Nanoscale Topography) imaging and creating probes for studying biological processes. tocris.com
A major goal in peptide design is to create molecules with a well-defined three-dimensional structure. nih.gov Conformationally constrained peptides often exhibit higher receptor binding affinity, increased selectivity, and enhanced stability against enzymatic degradation compared to their linear counterparts. nih.govchapman.edu Cyclization, as discussed previously, is a powerful method to achieve conformational constraint. By using building blocks like Fmoc-L-Dapa(Alloc)-OH to form intramolecular bridges, researchers can lock the peptide into a specific bioactive conformation. nih.govchapman.edu This reduction in conformational entropy can lead to a significant improvement in the peptide's pharmacological properties, transforming a flexible peptide into a more potent and drug-like molecule. nih.gov
Development of Scaffold-Based Chemical Libraries
The use of this compound has been notably impactful in the development of scaffold-based chemical libraries, particularly those involving peptidic structures. The diaminopropionic acid (Dapa) core serves as an excellent branching point, enabling the generation of molecular diversity from a central scaffold.
A prominent application is in the synthesis of bicyclic peptide libraries, which have shown promise in targeting challenging protein-protein interactions. In a well-documented approach, this compound is incorporated into a peptide sequence synthesized on a solid support. nih.govgoogle.com The Dapa residue is strategically placed to act as a linchpin for cyclization. One of the key methodologies is the one-bead-two-compound (OBTC) or the related one-bead-one-compound (OBOC) format. nih.govnih.gov In the OBTC format, each bead in the library contains a unique bicyclic peptide on its surface for screening and a corresponding linear peptide tag in its interior for identification. nih.gov
The synthesis of such a library involves the initial construction of a linear peptide on the solid support. This compound is then coupled to the sequence. nih.govacs.org Following this, the orthogonal protecting groups are sequentially removed. The Fmoc group is typically cleaved using a base like piperidine to allow for the extension of the peptide chain at the α-amino position. nih.gov The crucial step for creating the branched and cyclic structure involves the selective removal of the Alloc group from the β-amino side chain of the Dapa residue. This is achieved under mild conditions using a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], which does not affect the Fmoc or other acid-labile side-chain protecting groups. nih.govnih.gov The newly exposed β-amino group then serves as an attachment point for a scaffolding molecule, such as trimesic acid, which can be used to cyclize the peptide, forming a bicyclic structure. nih.govnih.gov This strategy allows for the creation of vast libraries of structurally diverse and conformationally constrained peptides for screening against various biological targets. nih.gov
Table 1: Application of this compound in Bicyclic Peptide Library Synthesis
| Library Type | Scaffold Moiety | Key Synthetic Step Utilizing this compound | Research Focus | Citation(s) |
|---|---|---|---|---|
| One-Bead-Two-Compound (OBTC) Bicyclic Peptide Library | Trimesic Acid | The Dapa residue, introduced via this compound, provides the β-amino group for attachment of the trimesic acid scaffold after selective Alloc deprotection with Pd(PPh₃)₄. | Discovery of a Tumor Necrosis Factor-alpha (TNFα) antagonist. | nih.gov |
| One-Bead-One-Compound (OBOC) Bicyclic Peptide Library | Trimesic Acid | Selective deprotection of the Alloc group on the Dapa side chain allows for cyclization with trimesic acid to form cell-permeable bicyclic peptides. | Development of a pan-Ras inhibitor. | nih.gov |
| Cell-Permeable Bicyclic Peptide Library | Trimesic Acid | Introduction of a Dapa residue via this compound enables the construction of a bicyclic structure containing a cell-penetrating peptide motif. | Discovery of direct Ras inhibitors. | acs.org |
Use in the Preparation of Advanced Amino Acid Derivatives and Analogues for Research
The unique reactivity of the orthogonally protected amines in this compound makes it an excellent precursor for a range of advanced amino acid derivatives and analogues that are not readily accessible through other means.
Synthesis of β-Substituted Alanine (B10760859) Derivatives
Following the selective removal of the Alloc group, the exposed β-amino group of the Dapa residue can be subjected to various chemical modifications to generate a diverse array of β-substituted alanine derivatives. This functionalization can be performed while the peptide is still attached to the solid support, allowing for the incorporation of these modified residues into larger peptide sequences.
For instance, the free β-amino group can undergo acylation with various carboxylic acids to introduce new side chains, thereby altering the steric and electronic properties of the amino acid. Another important modification is guanidinylation, where the primary amine is converted into a guanidinium (B1211019) group using reagents like 1H-pyrazole-1-carboxamidine. This transformation is particularly significant as it converts the Dapa residue into a norarginine analogue, which can be crucial for mimicking the biological activity of arginine-containing peptides. Reductive alkylation of the β-amino group is another viable strategy to introduce alkyl substituents. These synthetic routes provide researchers with the tools to systematically probe the structure-activity relationships of peptides by introducing a wide range of functionalities at a specific position.
Table 2: Examples of β-Substituted Alanine Derivatives from Dapa
| Modification Reaction | Reagents | Resulting Derivative | Potential Application | Citation(s) |
|---|---|---|---|---|
| Acylation | Activated Carboxylic Acids/Esters | N-β-Acyl-α,β-diaminopropionic acid | Introduction of hydrophobic or functional moieties. | |
| Guanidinylation | 1H-Pyrazole-1-carboxamidine nitrate | Norarginine (N-β-guanidinyl-α,β-diaminopropionic acid) | Mimicking arginine residues in bioactive peptides. | |
| Reductive Alkylation | Aldehydes/Ketones, Reducing Agent (e.g., NaBH₃CN) | N-β-Alkyl-α,β-diaminopropionic acid | Introduction of diverse alkyl groups for structure-activity relationship studies. | google.com |
Precursor for Dapa-Containing Heterocycles and Ring Systems
The strategic placement of the two amino groups in diaminopropionic acid allows it to serve as a precursor for the synthesis of various heterocyclic systems, particularly those containing nitrogen. The orthogonal protection offered by this compound is instrumental in directing the cyclization reactions to form specific ring structures.
In one documented example, a cyclopeptide family was synthesized where this compound was incorporated into the peptide chain. nih.gov After elongation of the peptide, the Alloc group was selectively removed on the solid phase, and the liberated β-amino group was then coupled with a heterocyclic carboxylic acid, such as quinaldic acid, to introduce a heterocyclic moiety onto the side chain. nih.gov
Furthermore, the Dapa scaffold is a key component in the synthesis of piperidinone-containing peptidomimetics. While not always starting directly from the Alloc-protected version, the general strategy involves using a diaminopropionic acid derivative to construct the piperidinone ring through intramolecular cyclization reactions. gla.ac.uk The ability to selectively deprotect the β-amino group of a Dapa residue, as is possible with this compound, provides a powerful handle for initiating such cyclizations, leading to the formation of conformationally constrained peptide analogues with potential therapeutic applications. The synthesis of other cyclic structures, such as those involving the formation of lactam bridges, can also be facilitated by the selective deprotection of the Dapa side chain. nih.gov
Challenges, Side Reactions, and Mitigation Strategies in Alloc L Dapa Fmoc Oh Chemistry
Addressing Unwanted Side Reactions During Protecting Group Introduction
The initial step of introducing the Fmoc protecting group onto the alpha-amino group of Alloc-L-Dapa is critical. Unwanted side reactions at this stage can lead to the formation of impurities that are difficult to remove later.
Prevention of Dipeptide and Oligopeptide Formation
A significant side reaction during the Fmoc protection of an amino acid is the unwanted activation of the carboxyl group, which can lead to the formation of Fmoc-dipeptides (Fmoc-Xaa-Xaa-OH) and even oligopeptides. nih.gov This occurs when the reagent used for Fmoc introduction, such as 9-fluorenylmethyl chloroformate, inadvertently activates the carboxylic acid of the amino acid, causing it to react with another unprotected amino acid molecule.
Mitigation Strategies:
To minimize this side reaction, several strategies can be employed. One effective method is the intermediate silylation of the carboxylic acid group. nih.gov By temporarily protecting the carboxylic acid with a silyl (B83357) group, such as by using chlorotrimethylsilane, its nucleophilicity is reduced, thereby preventing it from reacting with other amino acid molecules during the Fmoc protection step. nih.gov Another approach involves the use of alternative Fmoc-introducing reagents designed to reduce unwanted carboxyl activation, such as oxime-based carbonates. nih.gov
| Strategy | Description | Outcome |
| Intermediate Silylation | The carboxylic acid is temporarily protected with a silyl group (e.g., using chlorotrimethylsilane) before the introduction of the Fmoc group. nih.gov | Prevents the carboxylic acid from acting as a nucleophile, thus inhibiting the formation of dipeptides and oligopeptides. nih.gov |
| Alternative Reagents | Use of improved oxime-based reagents for the introduction of the Nα-Fmoc protecting group. nih.gov | These reagents are designed for clean introduction of the Fmoc group with minimal side reactions, including dipeptide formation. nih.gov |
Control of Racemization During Coupling and Deprotection
Racemization, the conversion of a chiral amino acid into a mixture of L- and D-enantiomers, is a major concern in peptide synthesis as it can lead to diastereomeric impurities that are difficult to separate from the desired product. nih.gov The activation of the Fmoc-protected amino acid during the coupling step generates an intermediate that is susceptible to racemization. nih.gov The extent of this side reaction is influenced by several factors, including the specific amino acid, the coupling reagents, and the reaction temperature. nih.govnih.gov While diaminopropionic acid is not as notoriously prone to racemization as residues like histidine or cysteine, controlling the chiral integrity is still crucial. nih.govpeptide.com
The Fmoc group itself is a urethane-type protecting group which helps to suppress racemization during the activation and coupling phases. nih.gov However, the choice of coupling conditions remains critical.
Mitigation Strategies:
Several methods can be implemented to control racemization:
Choice of Coupling Reagents: The use of milder coupling reagents can significantly reduce the extent of racemization. For instance, combinations like diisopropylcarbodiimide (DIC) with ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) have been shown to cause less racemization compared to more potent activators like HATU with N-methylmorpholine (NMM). nih.gov The addition of additives like 1-hydroxybenzotriazole (B26582) (HOBt) or its derivatives can also suppress epimerization. peptide.com
Temperature Control: Lowering the reaction temperature during coupling can limit racemization. For example, reducing the temperature from 80°C to 50°C has been shown to be effective in microwave-assisted SPPS for sensitive amino acids. nih.govresearchgate.net
Use of Hindered Bases: Employing sterically hindered amines, such as collidine, in the coupling reaction can also minimize the formation of the D-enantiomer. nih.gov
| Parameter | Recommended Approach | Rationale |
| Coupling Reagent | Use combinations like DIC/Oxyma. nih.gov Additives such as HOBt are also beneficial. peptide.com | Milder activation conditions reduce the formation of the racemizable intermediate. nih.gov |
| Temperature | Maintain lower coupling temperatures (e.g., 50°C in microwave SPPS). nih.gov | Reduces the rate of the epimerization side reaction. nih.gov |
| Base | Utilize sterically hindered bases like collidine. nih.govresearchgate.net | Minimizes base-catalyzed proton abstraction that leads to racemization. |
Managing Premature Protecting Group Cleavage in SPPS Protocols
The orthogonality of the Fmoc and Alloc protecting groups is a key feature of Alloc-L-Dapa(Fmoc)-OH. The Fmoc group is base-labile, while the Alloc group is removed by palladium catalysis. chempep.comiris-biotech.de However, premature cleavage of the Fmoc group can occur under certain conditions during SPPS, leading to undesired side products.
Strategies to Prevent Undesired Fmoc Removal by Basicity of Free Amines
The Fmoc group is known to be labile towards bases, particularly secondary amines like piperidine (B6355638), which is used for its removal. chempep.com However, the free α-amino group of a growing peptide chain or the presence of residual free amino acids can also exhibit sufficient basicity to cause premature cleavage of the Fmoc group from the N-terminal amino acid. nih.govchempep.com This is especially problematic during slow coupling reactions where the Fmoc-protected amino acid is exposed to the free amine of the peptide-resin for an extended period. chempep.com This "autocatalytic" Fmoc cleavage can lead to the formation of deletion sequences or the incorporation of multiple copies of the target amino acid. nih.gov
Mitigation Strategies:
Minimizing Coupling Times: Optimizing coupling reactions to proceed quickly and efficiently reduces the exposure time of the Fmoc group to the free amine on the resin.
Use of N-Silylation: As mentioned for preventing dipeptide formation, N-silylation of the coupling site can prevent premature Fmoc cleavage and may also enhance the coupling reaction itself. chempep.com
Alternative Deprotection Reagents: In cases of sluggish deblocking, alternatives to the standard piperidine/DMF solution, such as adding 1-5% DBU to DMF, can accelerate the cleavage, though care must be taken as DBU is a stronger, non-nucleophilic base and can promote other side reactions. chempep.compeptide.com For sequences prone to diketopiperazine formation, a combination of 2% DBU and 5% piperazine (B1678402) in NMP has been shown to be effective. acs.org
Impact of Reaction Conditions and Solvent Systems on Protecting Group Stability
The stability of both the Fmoc and Alloc protecting groups is highly dependent on the chemical environment throughout the SPPS cycles.
Fmoc Group Stability: The Fmoc group is cleaved via a base-induced β-elimination mechanism. chempep.com The standard reagent for this is a 20-50% solution of piperidine in a polar aprotic solvent like dimethylformamide (DMF). oup.com The quality of the solvent is paramount; degradation of DMF can produce small amounts of dimethylamine (B145610), a secondary amine that can cause premature Fmoc deprotection. mesalabs.com Factors like heat and UV light can accelerate this degradation. mesalabs.com
Alloc Group Stability: The Alloc group is stable to the basic conditions used for Fmoc removal, providing the necessary orthogonality. iris-biotech.deiris-biotech.de It is also stable to the acidic conditions often used for final cleavage from the resin (e.g., trifluoroacetic acid, TFA). Its removal requires specific conditions, typically involving a palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0), and a scavenger like phenylsilane (B129415). acs.org
| Protecting Group | Stable To | Labile To | Key Considerations |
| Fmoc | Mild acids, Palladium catalysis | Bases (e.g., piperidine, DBU, free amines) chempep.compeptide.com | Solvent quality is critical; DMF degradation can cause premature cleavage. mesalabs.com |
| Alloc | Bases (piperidine), Mild acids (TFA) iris-biotech.de | Palladium(0) catalysts (e.g., Pd(PPh₃)₄) acs.org | Provides orthogonality to both Fmoc/tBu and Boc/Bzl strategies. iris-biotech.de |
Purification Challenges and Techniques for High-Purity this compound in Research
Achieving high purity of the final this compound building block and the peptides synthesized from it presents several challenges. The presence of closely related impurities, such as diastereomers from racemization or dipeptides, can make purification difficult. nih.gov
Challenges:
Co-elution of Impurities: Diastereomers formed due to racemization often have very similar physicochemical properties to the desired product, making their separation by standard reversed-phase high-performance liquid chromatography (RP-HPLC) challenging. nih.gov
Detection of By-products: Some impurities, like acetic acid from the synthesis of the Fmoc-amino acid, cannot be detected by RP-HPLC and can cause unwanted capping of the peptide chain during synthesis. nih.gov
Complex Crude Product Mixtures: Side reactions such as premature deprotection, diketopiperazine formation at the dipeptide stage, or aspartimide formation (if Asp is present elsewhere in the sequence) can lead to a complex mixture of by-products, complicating the purification process. chempep.comiris-biotech.de
Purification Techniques: High-purity this compound is typically obtained through rigorous purification protocols.
Flash Column Chromatography: This is a common method for purifying the protected amino acid derivative after its synthesis and before its use in SPPS.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC is the workhorse for the purification of the final crude peptide. Optimization of the mobile phase gradient (typically water/acetonitrile (B52724) with a TFA modifier) and selection of the appropriate column chemistry are crucial for achieving good separation.
Quality Control: It is essential to use high-purity Fmoc amino acid derivatives for synthesis. Purity should be assessed by methods like RP-HPLC to ensure the absence of dipeptide impurities and by gas chromatography-mass spectrometry (GC-MS) to confirm enantiomeric purity. nih.gov
Thorough washing of the peptide resin before the final cleavage step is also critical to remove residual reagents and scavengers that could interfere with purification.
Analytical and Spectroscopic Methodologies for Research on Alloc L Dapa Fmoc Oh
Chromatographic Techniques for Purity Assessment and Reaction Monitoring
Chromatographic methods are indispensable for assessing the purity of Alloc-L-Dapa(Fmoc)-OH and for monitoring the progress of synthetic reactions in which it is a participant. High-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) are two of the most commonly utilized techniques for these purposes.
High-Performance Liquid Chromatography (HPLC) for Compound Analysis
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the quantitative analysis of this compound, offering high resolution and sensitivity for purity determination. Commercial preparations of this compound often specify a purity of ≥98.5% as determined by HPLC. ub.edu Reversed-phase HPLC (RP-HPLC) is the most common mode employed for the analysis of Fmoc-protected amino acids. rsc.orgnih.gov
The principle of RP-HPLC involves a non-polar stationary phase (typically C8 or C18) and a polar mobile phase. The separation of this compound from potential impurities, such as starting materials or byproducts of its synthesis, is achieved based on differential partitioning between the stationary and mobile phases. The highly non-polar Fmoc group provides strong retention on the reversed-phase column, allowing for effective separation.
A typical HPLC analysis of this compound would be conducted under the following or similar conditions:
| Parameter | Typical Value |
| Column | Reversed-phase C18 (e.g., Varian MICROSORB-MV™), 5 µm, 100 Å, 4.6 x 250 mm |
| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in water |
| Mobile Phase B | 0.1% Trifluoroacetic acid (TFA) in acetonitrile (B52724) |
| Gradient | A linear gradient from a lower to a higher percentage of mobile phase B |
| Flow Rate | 1.0 mL/min |
| Detection | UV absorbance at 210 nm and 254 nm |
| Temperature | Ambient or controlled (e.g., 50 °C) |
This is an interactive data table. You can sort and filter the data by clicking on the column headers.
The use of a gradient elution is crucial for separating compounds with a wide range of polarities. The UV detector is set at wavelengths where the fluorenyl group of the Fmoc moiety exhibits strong absorbance, providing high sensitivity for detection.
Thin-Layer Chromatography (TLC) in Synthetic Pathway Elucidation
Thin-Layer Chromatography (TLC) is a rapid, cost-effective, and widely used technique for monitoring the progress of chemical reactions, such as the synthesis of this compound, and for the preliminary assessment of its purity. The separation on a TLC plate is based on the differential partitioning of the compound between the stationary phase (typically silica (B1680970) gel) and the mobile phase (a solvent or mixture of solvents).
For the analysis of Fmoc-protected amino acids, a common stationary phase is silica gel 60 F254 on aluminum or glass plates. The choice of the mobile phase, or eluent, is critical for achieving good separation. A commonly employed solvent system for amino acid derivatives is a mixture of n-butanol, acetic acid, and water, often in a 4:1:1 ratio. mdpi.com
Visualization Techniques:
Since this compound is not colored, various visualization methods are employed to locate the spots on the TLC plate:
UV Light: The Fmoc group is UV-active. When the TLC plate, which contains a fluorescent indicator, is irradiated with short-wave UV light (254 nm), the compound will appear as a dark spot against a fluorescent green background. scienceopen.com
Staining Reagents: After development, the TLC plate can be sprayed with a chemical reagent that reacts with the compound to produce a colored spot. Common stains include:
Ninhydrin: This reagent reacts with primary and secondary amines to produce a purple or yellowish color upon heating. It can be used to detect any free amino groups, for instance, if the Fmoc group has been unintentionally removed.
Potassium Permanganate: This stain is useful for detecting compounds with oxidizable functional groups, such as the allyl group in the Alloc protecting group.
Vanillin or p-Anisaldehyde Stains: These can be used for general visualization of organic compounds.
The retention factor (Rf), defined as the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic value for a given compound under specific TLC conditions and can be used for identification purposes.
Spectroscopic Characterization Techniques in Structural Elucidation
Spectroscopic techniques are pivotal for the unambiguous confirmation of the chemical structure of this compound. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework, while Mass Spectrometry (MS) confirms the molecular weight and provides insights into the compound's fragmentation pattern.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for the structural elucidation of organic molecules. Both ¹H NMR and ¹³C NMR are employed to confirm the structure of this compound. The spectra provide information on the chemical environment of each proton and carbon atom, respectively, allowing for a complete structural assignment.
¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound exhibits characteristic signals for the protons of the diaminopropionic acid backbone, the Fmoc protecting group, and the Alloc protecting group. The chemical shifts (δ) are typically reported in parts per million (ppm) relative to a standard, and the coupling constants (J) in Hertz (Hz) provide information about the connectivity of neighboring protons. A ¹H NMR spectrum of the compound is available in the literature. researchgate.net
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. The chemical shifts of the carbonyl carbons, aromatic carbons, and aliphatic carbons are in distinct regions of the spectrum, which aids in the structural confirmation.
The following table presents the expected chemical shifts for the key carbon atoms in this compound, based on data from structurally similar compounds and general principles of ¹³C NMR spectroscopy. mdpi.comscienceopen.com
| Carbon Atom | Expected Chemical Shift (δ, ppm) |
| Carboxyl (C=O) | ~175 |
| Fmoc (C=O) | ~158 |
| Alloc (C=O) | ~156 |
| Fmoc Aromatic | 120-145 |
| Alloc (CH=) | ~133 |
| Alloc (=CH₂) | ~118 |
| Fmoc (CH₂) | ~68 |
| Alloc (CH₂) | ~66 |
| α-CH | ~55 |
| β-CH₂ | ~45 |
| Fmoc (CH) | ~48 |
This is an interactive data table. You can sort and filter the data by clicking on the column headers.
Mass Spectrometry (MS) for Molecular Weight and Fragment Analysis
Mass Spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to obtain structural information through its fragmentation pattern. For this compound, which has a molecular formula of C₂₂H₂₂N₂O₆, the calculated monoisotopic mass is 410.1478 g/mol . nih.gov
Electrospray ionization (ESI) is a soft ionization technique commonly used for the analysis of amino acid derivatives. In positive ion mode ESI-MS, the compound is expected to be detected as the protonated molecule [M+H]⁺ at an m/z (mass-to-charge ratio) of approximately 411.15.
Fragmentation Analysis:
Tandem mass spectrometry (MS/MS) can be used to induce fragmentation of the molecular ion, providing valuable structural information. A characteristic fragmentation pattern for Fmoc-protected amino acids and peptides involves the cleavage of the Fmoc group. The primary fragmentation pathways for [this compound + H]⁺ would likely include:
Loss of the Fmoc group: A major fragmentation pathway is the loss of the fluorenylmethyloxycarbonyl group, often observed as the loss of dibenzofulvene (178 Da), leading to a significant fragment ion.
Cleavage of the Alloc group: Fragmentation of the allyloxycarbonyl group can also occur.
Decarboxylation: The loss of the carboxylic acid group as CO₂ (44 Da) is another possible fragmentation pathway.
The analysis of these fragment ions allows for the confirmation of the different structural components of the molecule, thereby verifying its identity.
Future Research Directions and Emerging Applications of Alloc L Dapa Fmoc Oh
Innovations in Green Chemistry Approaches for its Synthesis and Utilization
The principles of green chemistry are increasingly being integrated into peptide synthesis to minimize environmental impact. Future research will likely focus on developing more sustainable methods for the synthesis and use of Alloc-L-Dapa(Fmoc)-OH. Key areas of innovation include the adoption of greener solvents to replace traditional, more hazardous ones like dimethylformamide (DMF) and dichloromethane (B109758) (DCM). The exploration of bio-based solvents or water-based synthetic methods, although challenging due to the hydrophobicity of the protecting groups, remains a significant goal.
Table 1: Potential Green Chemistry Innovations for this compound
| Innovation Area | Description | Potential Impact |
|---|---|---|
| Greener Solvents | Replacement of traditional solvents (e.g., DMF, DCM) with more environmentally benign alternatives like bio-solvents or water. | Reduction of hazardous waste and environmental pollution. |
| In situ Deprotection | Combining deprotection and coupling steps in a single pot to minimize washing and solvent usage. peptide.com | Increased efficiency, reduced synthesis time, and lower solvent consumption. |
| Catalytic Strategies | Development of more efficient and recyclable catalysts for the removal of Alloc and Fmoc groups. | Lowering of catalyst waste and cost. |
Potential in Automated Synthesis Platforms and High-Throughput Research
The rise of automated solid-phase peptide synthesis (SPPS) has revolutionized the production of peptides for therapeutic and research purposes. beilstein-journals.orgnih.govnih.gov The orthogonal protecting groups of this compound make it an ideal candidate for incorporation into automated synthesis protocols. frontiersin.org Automated synthesizers can be programmed to perform the sequential deprotection of the Fmoc group and coupling of the next amino acid, while the Alloc group remains intact for later, selective deprotection and on-resin modification. uci.edu This capability is crucial for the high-throughput synthesis of peptide libraries with diverse side-chain modifications at the Dapa residue.
Such libraries are invaluable in drug discovery for screening large numbers of compounds to identify hits with desired biological activity. For example, a library of peptides with different functionalities attached to the β-amino group of the Dapa residue could be rapidly synthesized and screened for binding affinity to a specific protein target. The integration of this compound into automated platforms, potentially coupled with microfluidic systems, could accelerate the discovery and optimization of novel peptide-based therapeutics. rsc.org
Exploration in New Materials Science and Supramolecular Chemistry
Peptides containing non-proteinogenic amino acids like 2,3-diaminopropionic acid (Dapa) are gaining attention in materials science and supramolecular chemistry for their ability to form well-defined nanostructures. nih.govub.edu The introduction of Dapa residues into peptide sequences can influence their self-assembly properties, leading to the formation of nanofibers, hydrogels, and other ordered structures. mdpi.com this compound serves as a precursor to incorporate Dapa into peptides, where the β-amino group can be later functionalized to modulate intermolecular interactions and drive self-assembly.
For instance, the β-amino group could be modified with moieties that promote hydrogen bonding, electrostatic interactions, or π-π stacking, thereby directing the formation of specific supramolecular architectures. nih.govmdpi.com These materials could find applications in tissue engineering, drug delivery, and biosensing. The ability to selectively deprotect the Alloc group allows for the precise placement of these functional groups within the peptide sequence, offering a high degree of control over the final material properties. Research in this area could lead to the development of novel biomaterials with tailored functions. chemimpex.com
Development of Novel Dapa Derivatives with Tailored Reactivity Profiles
The unique placement of the β-amino group in the Dapa side chain allows for its reactivity to be influenced by the peptide backbone. nih.govacs.org This proximity can be exploited to create novel Dapa derivatives with tailored reactivity for specific applications. Starting from this compound, the Alloc group can be removed to allow for the introduction of a wide range of functional groups onto the β-amino position.
One exciting possibility is the development of Dapa derivatives that act as pH sensors. The pKa of the β-amino group in Dapa-containing peptides has been shown to be sensitive to the local microenvironment, making it a potential indicator of pH changes. nih.govkcl.ac.ukmdpi.com By attaching appropriate reporter groups, it may be possible to design peptide-based sensors for biological imaging. Another area of exploration is the creation of Dapa derivatives with catalytic activity. The side-chain amine could be functionalized to participate in specific chemical reactions, mimicking the active sites of enzymes. The versatility of this compound as a starting material is key to accessing these novel derivatives and exploring their potential in catalysis and diagnostics. nih.govacs.org
Table 2: Compound Names Mentioned in the Article
| Compound Name | Abbreviation |
|---|---|
| N-α-(9-Fluorenylmethyloxycarbonyl)-N-β-allyloxycarbonyl-L-2,3-diaminopropionic acid | This compound |
| 2,3-diaminopropionic acid | Dapa |
| Dimethylformamide | DMF |
Q & A
Basic: What are the critical considerations for maintaining the stability of Alloc-L-Dapa(Fmoc)-OH during peptide synthesis?
Methodological Answer:
this compound contains two orthogonal protecting groups (Fmoc for the α-amino group and Alloc for the β-amino group). Stability is influenced by:
- Storage conditions: Store at 2–8°C in a desiccator to prevent hydrolysis of the Alloc group .
- Reaction environment: Avoid prolonged exposure to basic conditions (e.g., piperidine during Fmoc removal) to prevent premature Alloc cleavage. Use mild bases like 4-methylpiperidine for selective deprotection .
- Solvent compatibility: Use anhydrous DMF or DCM for coupling to minimize side reactions.
Basic: How does the orthogonal protection strategy of Alloc and Fmoc groups enhance the synthesis of branched peptides?
Methodological Answer:
Orthogonal protection allows sequential deprotection:
Fmoc removal: Use 20% piperidine in DMF to deprotect the α-amino group for subsequent coupling .
Alloc removal: Apply Pd(PPh₃)₄ (0.1 eq.) with phenylsilane (10 eq.) in DCM under inert atmosphere to selectively cleave the Alloc group without affecting Fmoc .
This strategy enables site-specific functionalization of the β-amino group for branching or conjugation .
Advanced: How can researchers optimize coupling efficiency when using this compound in automated solid-phase peptide synthesis (SPPS)?
Methodological Answer:
Optimization involves:
- Coupling reagents: Use HATU/DIPEA or COMU in DMF for high efficiency (>95% yield, monitored by Kaiser test) .
- Reaction time: Extend coupling to 1–2 hours for sterically hindered residues.
- HPLC-MS validation: Analyze crude peptides post-synthesis to detect truncations or deletions. Adjust coupling cycles if purity falls below 90% .
- Temperature control: Perform reactions at 25°C to balance reactivity and stability .
Advanced: How to resolve contradictions in Alloc deprotection efficiency reported across studies?
Methodological Answer:
Discrepancies arise from variations in:
- Catalyst purity: Use freshly opened Pd(PPh₃)₄ to avoid oxidized catalysts, which reduce activity .
- Solvent choice: DCM outperforms THF in Alloc cleavage due to better Pd complex solubility.
- Scavenger systems: Add 5% morpholine to scavenge allyl byproducts and prevent side reactions .
Validate deprotection via LC-MS: The absence of a +56 Da mass shift (Alloc removal) confirms success .
Experimental Design: What analytical techniques are essential for characterizing this compound intermediates?
Methodological Answer:
- HPLC: Use a C18 column (gradient: 5–95% acetonitrile/0.1% TFA over 20 min) to assess purity (>98.5% for synthesis-grade material) .
- Mass spectrometry (MS): Confirm molecular weight ([M+H]⁺ = 411.1 for C₂₂H₂₂N₂O₆) with ≤2 ppm error .
- NMR: ¹H NMR in DMSO-d₶ should show characteristic Fmoc aromatic peaks (7.3–7.9 ppm) and Alloc allyl signals (4.5–5.3 ppm) .
Data Analysis: How to troubleshoot low yields during this compound incorporation into peptide sequences?
Methodological Answer:
Common issues and solutions:
- Incomplete coupling: Double coupling with 2 eq. of amino acid and 1.5 eq. of HATU.
- Side reactions: Add 0.1 M HOAt to suppress racemization.
- Solvent impurities: Use redistilled DMF to avoid amine contaminants.
- Orthogonality failure: Verify Pd catalyst activity with a control reaction (e.g., Alloc removal from a simple peptide) .
Advanced: What strategies enable selective modification of the β-amino group in this compound for click chemistry applications?
Methodological Answer:
After Alloc deprotection:
CuAAC reaction: React with azide-bearing molecules (e.g., PEG-azide) using CuSO₄/sodium ascorbate in DMF/H₂O (1:1) .
Strain-promoted click chemistry: Use dibenzocyclooctyne (DBCO) derivatives for copper-free conjugation, ideal for sensitive peptides .
Confirm modification via MALDI-TOF MS (expected mass shift depends on the conjugate).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
